molecular formula C21H34N4O2S B2729603 N1-cyclohexyl-N2-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 863017-23-6

N1-cyclohexyl-N2-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2729603
CAS No.: 863017-23-6
M. Wt: 406.59
InChI Key: TZYWEABBBFIBJV-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide is a useful research compound. Its molecular formula is C21H34N4O2S and its molecular weight is 406.59. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Metal Ions and Amino Acids

A study by Guo et al. (2014) synthesized new polythiophene-based conjugated polymers with potential applications as fluorescent probes. These probes demonstrated high selectivity and sensitivity towards Hg2+ and Cu2+ ions in aqueous solutions, offering utility in detecting these metal ions at very low concentrations. Additionally, the polymer system was employed as a fluorescence probe for label-free detection of amino acids, showcasing its versatility in various scientific applications (Guo et al., 2014).

σ Receptor Ligands with Potential Therapeutic Applications

Berardi et al. (2004) synthesized several 1-cyclohexylpiperazine derivatives related to σ2 receptor ligands. These compounds displayed high affinity for σ2 receptor binding, indicating potential applications in understanding the structure-affinity relationship and therapeutic implications in neuropharmacology (Berardi et al., 2004).

Anticonvulsant Activity of Hybrid Compounds

Kamiński et al. (2015) reported the synthesis of new hybrid compounds derived from propanamides and butanamides showing potential as anticonvulsant agents. These compounds, combining chemical fragments of known antiepileptic drugs, exhibited broad spectra of activity in preclinical seizure models, suggesting their potential application in developing new treatments for epilepsy (Kamiński et al., 2015).

σ1 Receptor Ligands for Chronic Pain Treatment

Romeo et al. (2021) developed a series of benzylpiperazinyl derivatives as σ1 receptor ligands. One compound in particular showed high σ1 receptor affinity and significant selectivity, demonstrating dose-dependent antinociception and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. This suggests its potential application in treating chronic pain (Romeo et al., 2021).

Properties

IUPAC Name

N-cyclohexyl-N'-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O2S/c1-3-24-11-13-25(14-12-24)19(18-10-7-15-28-18)16(2)22-20(26)21(27)23-17-8-5-4-6-9-17/h7,10,15-17,19H,3-6,8-9,11-14H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYWEABBBFIBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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